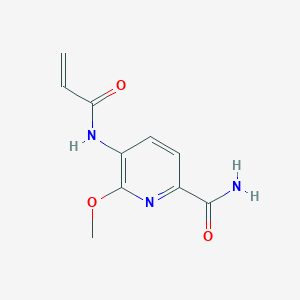
5-Acrylamido-6-methoxypicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acrylamido-6-methoxypicolinamide is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a prop-2-enoylamino group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acrylamido-6-methoxypicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-2-carboxylic acid and prop-2-enoyl chloride.
Amidation Reaction: The carboxylic acid group of 6-methoxypyridine-2-carboxylic acid is converted to an amide by reacting with prop-2-enoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
5-Acrylamido-6-methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-enoylamino group can be reduced to form a propylamino group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or alkylating agents such as methyl iodide (CH₃I) can be used.
Major Products
Oxidation: Formation of 6-hydroxy-5-(prop-2-enoylamino)pyridine-2-carboxamide.
Reduction: Formation of 6-methoxy-5-(propylamino)pyridine-2-carboxamide.
Substitution: Formation of 6-chloro-5-(prop-2-enoylamino)pyridine-2-carboxamide or 6-methyl-5-(prop-2-enoylamino)pyridine-2-carboxamide.
科学研究应用
5-Acrylamido-6-methoxypicolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antiviral activities.
Biology: It is studied for its interactions with specific proteins and enzymes, which may lead to the development of new therapeutic agents.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 5-Acrylamido-6-methoxypicolinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding mode and molecular interactions are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
6-Methoxy-5-(prop-2-enoylamino)pyridine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
5-Acrylamido-6-methoxypicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6-methoxy-5-(prop-2-enoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-8(14)12-7-5-4-6(9(11)15)13-10(7)16-2/h3-5H,1H2,2H3,(H2,11,15)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYIZEVWBZWYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)N)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














